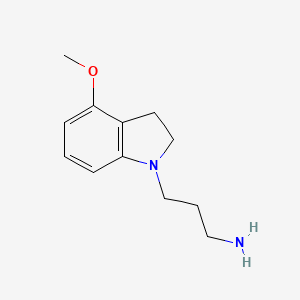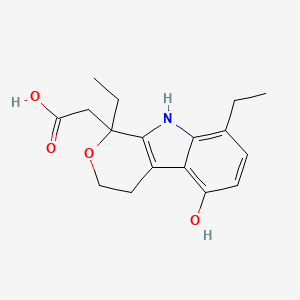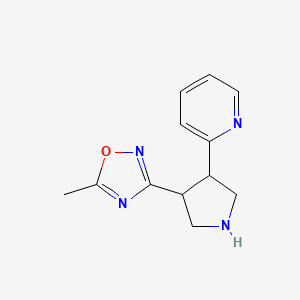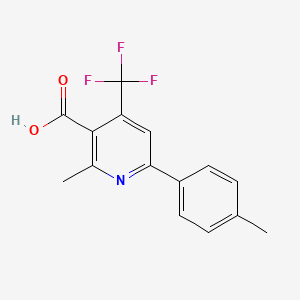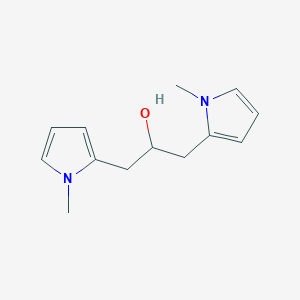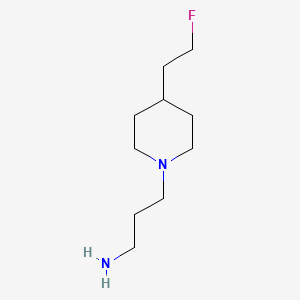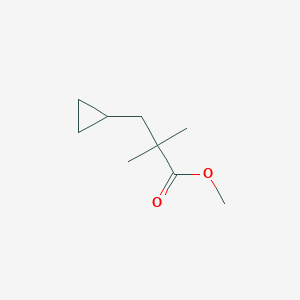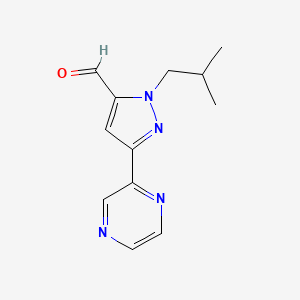![molecular formula C8H10F3NO2 B15291295 2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one CAS No. 252055-20-2](/img/structure/B15291295.png)
2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- is a synthetic organic compound known for its unique chemical structure and versatile properties. This compound is characterized by the presence of a trifluoromethyl group and a cyclopentene ring, which contribute to its distinctive reactivity and application potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- typically involves multi-step organic reactions. Initial steps often include the preparation of the cyclopentene ring, followed by functional group transformations to introduce the hydroxy and amino groups. Finally, a trifluoromethyl group is added through specialized fluorination reactions.
Industrial Production Methods: : Industrial synthesis may leverage catalytic methods and optimized reaction conditions to increase yield and reduce by-products. Techniques such as continuous flow synthesis and high-pressure fluorination might be utilized to ensure efficient production at scale.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Typically resulting in the formation of ketones or carboxylic acids.
Reduction: : May lead to the formation of alcohols or amines.
Substitution: : Halogenation or nucleophilic substitutions are common.
Common Reagents and Conditions: : Reactions often employ reagents such as sodium borohydride for reductions, or oxidizing agents like potassium permanganate for oxidations. Reaction conditions can range from mild to extreme temperatures and pressures, depending on the desired transformation.
Major Products Formed: : The major products depend on the specific reaction pathway. Oxidation might yield trifluoromethyl ketones, while reductions could produce trifluoromethyl alcohols.
Scientific Research Applications
ETHANONE, 2,2,2-TRIFLUORO-1-[2-(HYDROXYMETHYLAMINO)-1-CYCLOPENTEN-1-YL]- has diverse applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Medicine: : Investigated for potential pharmaceutical applications, particularly in the development of new drug candidates.
Industry: : Utilized in the creation of advanced materials with specific fluorine-containing properties.
Mechanism of Action
Mechanism: : The compound’s activity can be attributed to its reactive functional groups, which interact with various molecular targets. In biological systems, it may affect enzyme activities by binding to active sites or altering protein structures.
Molecular Targets and Pathways: : Specific molecular targets depend on the context of its use. In medicinal chemistry, it might target enzymes involved in metabolic pathways, whereas in materials science, it could interact with polymers to alter their properties.
Comparison with Similar Compounds
Compared to other fluorinated ketones and cyclopentene derivatives, this compound stands out due to its unique combination of functional groups and reactivity. Similar Compounds :
Trifluoroacetone
Cyclopentene derivatives with different substituents
Hydroxymethyl-substituted ketones
Its uniqueness lies in the synergy between the trifluoromethyl group and the cyclopentene ring, offering a distinct chemical profile that can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
252055-20-2 |
|---|---|
Molecular Formula |
C8H10F3NO2 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-(hydroxymethylamino)cyclopenten-1-yl]ethanone |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)5-2-1-3-6(5)12-4-13/h12-13H,1-4H2 |
InChI Key |
BNGYNIXIIJRUSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)NCO)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)
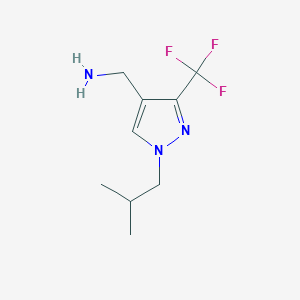
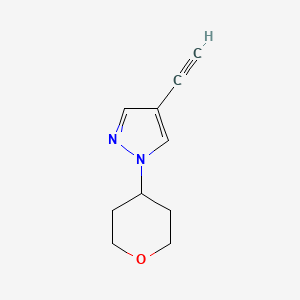
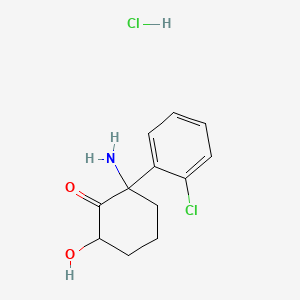
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
